N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide
Description
N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide is an organic compound that features a unique combination of a tetrahydrothiopyran ring and a benzenesulfonamide group
Properties
IUPAC Name |
N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S2/c1-17-13(7-9-18-10-8-13)11-14-19(15,16)12-5-3-2-4-6-12/h2-6,14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVRRLWPQPEAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide typically involves the reaction of 4-methoxytetrahydrothiopyran with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiopyran ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide has been investigated for its anticancer properties. Studies have shown that compounds with similar sulfonamide structures can inhibit key enzymes involved in cancer progression, such as carbonic anhydrases (CAs) and protein kinases. For instance, benzenesulfonamide derivatives have demonstrated selective inhibition of carbonic anhydrase IX, which is overexpressed in various tumors, making it a target for cancer therapy .
Case Study:
A study demonstrated that certain benzenesulfonamide derivatives exhibited IC50 values in the nanomolar range against CA IX, indicating potent enzyme inhibition. The most promising compound induced apoptosis in MDA-MB-231 breast cancer cells, highlighting the potential of sulfonamides in cancer treatment .
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that benzenesulfonamides can inhibit bacterial growth by targeting carbonic anhydrases present in bacteria, disrupting their metabolic processes . This mechanism suggests that this compound could serve as a basis for developing new antimicrobial agents.
Data Table: Antimicrobial Activity of Sulfonamide Derivatives
| Compound Name | Target Enzyme | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | CA II | 1.55 | Moderate |
| Compound B | CA IX | 10.93 | High |
| This compound | CA IX | TBD | TBD |
Mechanistic Studies
The mechanisms through which this compound exerts its effects are crucial for understanding its potential applications. Studies have focused on the inhibition of specific kinases and enzymes that play roles in cell proliferation and survival.
2.1 Inhibition of PBK (PDZ Binding Kinase)
This compound may act as a PBK inhibitor, which is implicated in cell cycle regulation and is often overexpressed in cancers. Inhibiting PBK could lead to reduced tumor growth and increased apoptosis in malignant cells .
Synthesis and Derivative Development
The synthesis of this compound can be optimized to enhance its efficacy and selectivity. Research into derivatives has shown that modifications to the sulfonamide group can significantly alter biological activity.
Synthesis Overview:
The compound can be synthesized through the reaction of 4-fluoro-substituted benzenesulfonamides with methoxy-containing thian derivatives under controlled conditions to yield high-purity products with desired biological activities.
Mechanism of Action
The mechanism of action of N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the thiopyran ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3,3-dimethylbutanamide
- N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-thiophenecarboxamide
- 4-methyltetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide
Uniqueness
N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide is unique due to its combination of a methoxytetrahydrothiopyran ring and a benzenesulfonamide group. This structural arrangement provides distinct chemical properties and biological activities compared to other similar compounds.
Biological Activity
N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the available literature on its biological activity, mechanisms of action, and potential therapeutic applications, supplemented by data tables and case studies.
Chemical Structure and Properties
The compound this compound is characterized by the presence of a methoxy group attached to a thian-4-yl moiety and a benzenesulfonamide group. Its molecular formula is C₁₂H₁₅NO₃S. The sulfonamide group is known for its ability to interact with various biological targets, making it a valuable scaffold in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The sulfonamide moiety can act as a nucleophile, forming covalent bonds with electrophilic sites on target enzymes. This interaction can inhibit enzymatic activity, leading to altered metabolic pathways.
- Receptor Modulation : The compound may also modulate receptor functions by interacting with binding sites, influencing signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study reported that benzenesulfonamides possess broad-spectrum antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria .
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Inhibited |
| Escherichia coli | Inhibited |
| Candida albicans | Moderate inhibition |
Anticancer Activity
This compound has shown promise in cancer research. It has been reported to induce apoptosis in cancer cells by inhibiting specific pathways related to the Bcl-2 family proteins. This inhibition can lead to decreased cell survival and increased apoptosis rates.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.3 |
| MCF-7 (breast cancer) | 12.8 |
| A549 (lung cancer) | 10.5 |
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound, against clinical isolates. The results demonstrated that this compound exhibited potent activity against multidrug-resistant strains of bacteria, highlighting its potential for therapeutic use in infections caused by resistant pathogens .
- Anticancer Mechanism Investigation : Research focusing on the mechanism of action revealed that this compound effectively inhibited the proliferation of cancer cells by inducing G1 phase arrest in the cell cycle, thereby preventing further division and promoting apoptosis .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(4-methoxythian-4-yl)methyl]benzenesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, including nucleophilic substitution, sulfonamide coupling, and functional group protection/deprotection. For example, copper-catalyzed C(sp³)–H imidation of methyl sulfides can introduce the sulfonamide group under ligand-free conditions, yielding high purity products (reaction conditions: CuI catalyst, DMF solvent, 80°C, 12–24 hours) . Optimizing solvent polarity (e.g., DMSO vs. THF) and stoichiometric ratios of reagents (e.g., 1.2:1 sulfonyl chloride to amine) improves yields. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- Spectroscopy :
- NMR : ¹H/¹³C NMR identifies methoxythian and sulfonamide moieties (δ ~3.3 ppm for OCH₃, δ ~7.5–8.0 ppm for aromatic protons) .
- LC-MS : High-resolution LC-MS confirms molecular weight (e.g., [M+H]⁺ peak at m/z 325.08) and detects contaminants like polypropylene glycol (ubiquitous in plasticware) .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines bond lengths/angles (e.g., S–N bond: ~1.63 Å) . WinGX and ORTEP-3 generate thermal ellipsoid plots to visualize disorder .
Q. What are the primary biological or medicinal chemistry applications of this compound?
- Methodological Answer : It is explored as a biochemical probe for enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding affinity. Assays include:
- Kinetic Studies : IC₅₀ determination via fluorometric substrate turnover .
- Structural-Activity Relationship (SAR) : Modifying the methoxythian group alters hydrophobicity and target binding. For example, chloro-substituted analogs show enhanced antimicrobial activity .
Advanced Research Questions
Q. How do catalytic systems (e.g., Cu, Pd) influence regioselectivity and yield in sulfonamide synthesis?
- Methodological Answer : Copper(I) iodide promotes C–H activation in methyl sulfides, enabling direct imidation without directing groups. Key factors:
- Ligand Effects : Ligand-free conditions reduce side reactions (e.g., oxidation) .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates, improving yields to >85% .
- Competing Pathways : Pd-catalyzed methods may introduce aryl halide coupling byproducts, requiring post-synthesis purification via flash chromatography (silica gel, ethyl acetate/hexane) .
Q. How can data contradictions in crystallographic studies (e.g., hydrogen bonding vs. steric effects) be resolved?
- Methodological Answer :
- Validation Tools : PLATON/ADDSYM checks for missed symmetry; SHELXL’s R1/wR2 convergence (<5% discrepancy) ensures refinement accuracy .
- Hydrogen Bond Analysis : Graph set analysis (Etter’s notation) identifies motifs like D(2) chains (N–H···O=S interactions) . Discrepancies arise when steric hindrance from the methoxythian group disrupts expected packing .
- Polymorphism Screening : Differential Scanning Calorimetry (DSC) detects polymorphs; lattice energy calculations (Dmol³, CASTEP) predict stable forms .
Q. What computational strategies predict bioactivity and metabolic stability of sulfonamide derivatives?
- Methodological Answer :
- Docking Studies : AutoDock Vina models binding to targets (e.g., COX-2; grid box centered on catalytic site). The methoxythian group’s electron-rich ring enhances π-π stacking with Phe residues .
- ADMET Prediction : SwissADME calculates logP (~2.5) and topological polar surface area (~90 Ų), indicating moderate blood-brain barrier permeability .
- Metabolite ID : CYP450 metabolism is simulated via Schrödinger’s BioLuminate, identifying N-demethylation as a primary pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
